molecular formula C14H27O3- B1261983 2-Hydroxymyristate

2-Hydroxymyristate

Cat. No. B1261983
M. Wt: 243.36 g/mol
InChI Key: JYZJYKOZGGEXSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxymyristate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxymyristic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a long-chain fatty acid anion and a 2-hydroxy fatty acid anion 14:0. It derives from a tetradecanoate. It is a conjugate base of a 2-hydroxymyristic acid.

Scientific Research Applications

Role in Bacterial Pathogenesis

2-Hydroxymyristate is significant in the study of Gram-negative bacteria like Salmonella typhimurium and Pseudomonas aeruginosa. Its presence in the lipid A component of these bacteria suggests a role in pathogenesis. The synthesis of S-2-hydroxymyristate-modified lipid A in Salmonella is PhoP/PhoQ-dependent, indicating the potential importance of the 2-OH group in the bacterial pathogenic mechanism (Gibbons, Lin, Cotter, & Raetz, 2000).

Enzymatic Mechanism and Pathway

The hydroxylation of lipid A, leading to the formation of 2-hydroxymyristate, is hypothesized to be catalyzed by LpxO, a novel Fe2+/alpha-ketoglutarate-dependent dioxygenase. This hypothesis is supported by the observation that expression of lpxO in Escherichia coli induces the formation of 2-hydroxymyristate-modified lipid A, demonstrating the enzyme's role in this specific biosynthetic pathway (Gibbons et al., 2008).

Biochemical Analysis Techniques

2-Hydroxymyristate is also significant in the development of analytical methods for studying lipid structures and interactions. For example, the surface phase behavior of 2-hydroxyethyl myristate in Langmuir monolayers provides insights into the properties of similar compounds, including 2-hydroxymyristate (Hossain, Iimura, & Kato, 2010).

Medical Diagnostics

In medical diagnostics, 2-hydroxymyristate is used as a biomarker. Its presence in biological fluids can be indicative of specific bacterial infections, as demonstrated in the detection of lipopolysaccharides in plasma samples. This application is crucial in diagnosing conditions such as sepsis or systemic inflammatory response syndrome (Pais de Barros et al., 2015).

Implications in Disease and Treatment

2-Hydroxymyristate plays a role in understanding the mechanisms of diseases and their treatment. For instance, the study of erythrocyte membrane binding and deformability in human sepsis involves the analysis of hydroxymyristic acid, a related compound. This research helps in understanding the pathophysiology of sepsis and the development of targeted treatments (Pöschl et al., 2003).

Environmental Applications

2-Hydroxymyristate and related compounds have been studied for environmental applications, such as their use in anti-fouling compounds for marine applications. This research explores non-toxic alternatives to traditional anti-fouling agents, contributing to environmentally sustainable practices (Bhattarai et al., 2007).

properties

Product Name

2-Hydroxymyristate

Molecular Formula

C14H27O3-

Molecular Weight

243.36 g/mol

IUPAC Name

2-hydroxytetradecanoate

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/p-1

InChI Key

JYZJYKOZGGEXSX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(C(=O)[O-])O

synonyms

2-hydroxymyristate
2-hydroxymyristic acid
alpha-hydroxymyristic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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